2-Methoxy-5-nitropyrimidin-4-amine
Overview
Description
2-Methoxy-5-nitropyrimidin-4-amine is a chemical compound with the molecular formula C5H6N4O3 . It is used in various research and industrial applications .
Molecular Structure Analysis
The molecular structure of this compound consists of a pyrimidine ring which is a heterocyclic aromatic ring containing two nitrogen atoms. The ring is substituted with a methoxy group at the 2nd position and a nitro group at the 5th position .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound include a melting point of 119-120 °C, a predicted boiling point of 294.4±32.0 °C, and a predicted density of 1.224±0.06 g/cm3 . It should be stored under inert gas (nitrogen or Argon) at 2–8 °C .Scientific Research Applications
Synthesis of Biologically Active Compounds
2-Methoxy-5-nitropyrimidin-4-amine serves as a crucial synthetic intermediate in the generation of biologically active compounds. Research by Marchal et al. (2010) demonstrated the high regioselective and sequential nucleophilic aromatic substitution of methoxy groups in 2-amino-4,6-dimethoxy-5-nitrosopyrimidine, leading to the synthesis of polyfunctionalized aminopyrimidines. These compounds mimic fused heterobicyclic derivatives with potential biological activity, including antiviral properties, showcasing their utility as synthetic intermediates for developing new drugs and therapeutic agents (Marchal et al., 2010).
Transformation Mechanisms in Environmental Applications
The transformation of antibiotics, such as sulfadiazine (SDZ), through catalytic ozonation was explored by Kråkström et al. (2020), where this compound was identified as a transformation product. This study highlighted the mechanism of SDZ transformation, including the rearrangement and ring-closing reactions, which result in various transformation products. Such insights are vital for understanding the environmental fate of pharmaceuticals and developing methods for their removal or degradation in wastewater treatment processes (Kråkström et al., 2020).
Activation and Reactivity Enhancement
Research on the aminolysis of methoxy groups in pyrimidine derivatives, activated by a 5-nitroso group, was conducted by Marchal et al. (2002). They found that the introduction of a 5-nitroso group significantly increases the reactivity towards nucleophilic substitution, facilitating the aminolysis process in both hydroxylic and non-hydroxylic media. This enhancement of reactivity is critical for synthesizing a wide range of 2-aminopyrimidines efficiently, demonstrating the role of this compound in facilitating chemical transformations for synthesizing complex molecules (Marchal et al., 2002).
Molecular and Supramolecular Structural Insights
The study of symmetrically 4,6-disubstituted 2-aminopyrimidines and 2-amino-5-nitrosopyrimidines by Quesada et al. (2004) revealed insights into their molecular and supramolecular structures. They found that these compounds, particularly those with a 5-nitroso substituent, exhibit polarized molecular-electronic structures leading to extensive charge-assisted hydrogen bonding. This understanding aids in the development of novel materials and molecular systems with specific interaction capabilities, highlighting the importance of this compound derivatives in materials science (Quesada et al., 2004).
Safety and Hazards
The safety information for 2-Methoxy-5-nitropyrimidin-4-amine indicates that it has a GHS07 pictogram, with the signal word “Warning”. The hazard statements include H302 (Harmful if swallowed) and H319 (Causes serious eye irritation). The precautionary statements include P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .
Properties
IUPAC Name |
2-methoxy-5-nitropyrimidin-4-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6N4O3/c1-12-5-7-2-3(9(10)11)4(6)8-5/h2H,1H3,(H2,6,7,8) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NTYPCKIDOSPATQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=C(C(=N1)N)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6N4O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70390925 | |
Record name | 2-Methoxy-5-nitropyrimidin-4-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70390925 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
304646-29-5 | |
Record name | 2-Methoxy-5-nitropyrimidin-4-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70390925 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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